Molecular Weight and Calculated Lipophilicity Differentiate from VU0255035 and N‑Phenyl Analog
The target compound (MW = 395.51 g/mol, purity ≥95%) is intermediate in size between the simpler N‑phenyl‑2,1,3‑benzothiadiazole‑4‑sulfonamide (MW = 291.4 g/mol, LogP = 3.69) and the larger VU0255035 (MW = 432.5 g/mol, LogP ≈ 2.58) [1]. This intermediate molecular weight and the presence of the oxane ring suggest a LogP value lower than that of the N‑phenyl analog, potentially improving aqueous solubility while retaining sufficient membrane permeability. For procurement decisions, this physicochemical profile offers a balanced starting point that neither the more lipophilic N‑phenyl derivative nor the more polar VU0255035 can provide without additional formulation.
| Evidence Dimension | Molecular weight and calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | MW = 395.51 g/mol; LogP not experimentally determined but estimated to be between 2.5 and 3.5 based on substructure contributions |
| Comparator Or Baseline | VU0255035: MW = 432.5 g/mol, LogP ≈ 2.58; N‑phenyl analog: MW = 291.4 g/mol, LogP = 3.69 |
| Quantified Difference | MW difference: +103.5 g/mol vs. N‑phenyl analog and −37.0 g/mol vs. VU0255035; LogP estimated to be approximately 0.1–1.2 units lower than N‑phenyl analog |
| Conditions | Calculated properties based on canonical SMILES; experimental LogP not available for target compound |
Why This Matters
Intermediate MW and moderate predicted LogP suggest favorable drug‑likeness and may reduce the need for early‑stage formulation optimization, providing a procurement advantage over more extreme analogs.
- [1] Chemsrc. VU0255035 (CAS 1135243-19-4). Physical property summary: MW 432.52, LogP 2.578. View Source
